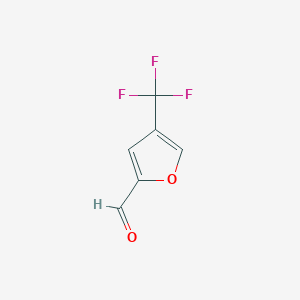

(2Z)-2-(2-Methylpropylidene)cyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

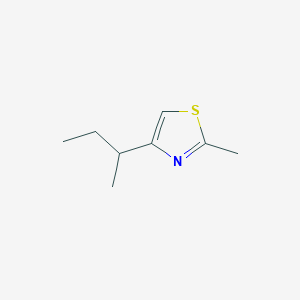

(2Z)-2-(2-Methylpropylidene)cyclobutan-1-one, also known as Methylcyclobutanone, is a cyclic ketone that is widely used in organic synthesis. It has a unique chemical structure that makes it a valuable building block in the production of various organic compounds.

Applications De Recherche Scientifique

Formation and Reactivity

One study explores the formation of complex cyclobutane derivatives through dehydrogenated intermolecular cyclization, characterized by spectroscopy methods, indicating the potential for creating novel structures and understanding their formation mechanisms (Muramatsu, Toyota, & Satou, 2009). Another research focuses on the cycloaddition of ketenes to isopropylideneketene, leading to the formation of oxetanones or cyclobutane-1,3-diones, showcasing the versatility of cyclobutane derivatives in synthetic chemistry (Baxter et al., 1978).

Photocatalysis and Photochemical Reactions

A study on a Zn(II) coordination polymer demonstrates its ability for [2 + 2] photocycloaddition reactions and selective luminescence sensing, highlighting the potential applications in materials science and sensor technology (Hu et al., 2015). Furthermore, efficient visible light photocatalysis of [2+2] enone cycloadditions is reported, showing high diastereoselectivity and proposing a mechanism involving one-electron reduction, indicating the efficiency of using sunlight for chemical transformations (Ischay, Anzovino, Du, & Yoon, 2008).

Biological and Antimicrobial Activity

Cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands containing cyclobutane and thiazole rings were investigated for their antimicrobial activity, showing some compounds' effectiveness against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Structural and Mechanistic Studies

Research into the thermal reactions of cyclobutanes provides insights into stereomutation and fragmentation mechanisms, contributing to the understanding of the stability and reactivity of such compounds (von E. Doering et al., 2001). Additionally, the study of tetrakis (methylidene)cyclobutane and its molecular ion states sheds light on electronic states and Jahn-Teller activity, furthering the understanding of the electronic properties of cyclobutane derivatives (Bally, Buser, & Haselbach, 1978).

Propriétés

IUPAC Name |

(2Z)-2-(2-methylpropylidene)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(2)5-7-3-4-8(7)9/h5-6H,3-4H2,1-2H3/b7-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDVLPNPYNXMDH-ALCCZGGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\1/CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(2-Methylpropylidene)cyclobutan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)

![4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2966767.png)

![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)